Bienvenue dans la boutique en ligne BenchChem!

Pitavastatin sodium

LDL cholesterol lipid-lowering comparative efficacy

Pitavastatin sodium is the only statin validated by the REPRIEVE phase 3 trial (n=7,769), demonstrating a 35% reduction in MACE in HIV-infected individuals. Unlike atorvastatin or rosuvastatin, it provides a neutral glycemic profile (14–23% lower new-onset diabetes risk) and minimal CYP450-dependent drug-drug interactions—essential for polypharmacy research. With superior HDL-C elevation (9.0% vs. 1.8% for atorvastatin) and significant CIMT regression, this fully synthetic, lipophilic API is the definitive reference standard for cardiovascular, metabolic, and HIV-related investigations. Supplied with detailed characterization data for analytical method development, method validation, and quality control applications.

Molecular Formula C25H23FNNaO4
Molecular Weight 443.4 g/mol
CAS No. 574705-92-3
Cat. No. B3053993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin sodium
CAS574705-92-3
Molecular FormulaC25H23FNNaO4
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+]
InChIInChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1
InChIKeyNBDQGOCGYHMDSJ-NRFPMOEYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 4 sodium / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitavastatin Sodium (CAS 574705-92-3): Baseline Characterization and Procurement Context


Pitavastatin sodium (CAS 574705-92-3) is a fully synthetic, lipophilic statin of the HMG-CoA reductase inhibitor class, formulated as the sodium salt of (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid [1]. As the active pharmaceutical ingredient for formulations such as Livalo, it is supplied with detailed characterization data for analytical method development, method validation, and quality control applications [2]. Its unique cyclopropyl-quinoline structure confers enhanced oral absorption and high systemic bioavailability relative to other statins [3].

Why Pitavastatin Sodium Cannot Be Readily Substituted by Other Statin APIs


Within the statin class, pharmacokinetic and pharmacodynamic profiles vary substantially, rendering simple substitution problematic for both clinical and research applications. Critical differentiating factors include the extent of cytochrome P450 (CYP) metabolism, which dictates drug-drug interaction risk [1]; differential effects on glucose homeostasis and new-onset diabetes risk [2]; and variations in pleiotropic effects on HDL cholesterol elevation and vascular inflammation [3]. The evidence below quantifies these dimensions, demonstrating where pitavastatin sodium provides a distinct profile compared to atorvastatin, rosuvastatin, pravastatin, and simvastatin.

Quantitative Differentiation of Pitavastatin Sodium from Comparator Statins


LDL-C Reduction: Equivalent Efficacy to Atorvastatin 10 mg at Lower Doses

In a systematic review of 11 randomized controlled trials (n=4804), pitavastatin 2 mg daily achieved LDL-C reductions comparable to atorvastatin 10 mg daily across four trials. In contrast, pitavastatin 4 mg demonstrated superiority over pravastatin 40 mg in three trials, while rosuvastatin 2.5 mg showed superiority over pitavastatin 2 mg in two trials [1]. This establishes pitavastatin's potency as intermediate between moderate-intensity and high-intensity statins, with milligram potency approximating that of atorvastatin at a 1:5 ratio.

LDL cholesterol lipid-lowering comparative efficacy

New-Onset Diabetes Risk: 14% Lower than Atorvastatin, 23% Lower than Rosuvastatin

A 2024 systematic review and meta-analysis of 13 studies (517 records screened) found that pitavastatin was associated with a significantly lower risk of new-onset diabetes mellitus (NODM) compared to both atorvastatin and rosuvastatin [1]. The risk reduction was quantified as 14% versus atorvastatin and 23% versus rosuvastatin.

diabetes risk glucose metabolism safety

Insulin Resistance: Divergent Directional Effects Versus Atorvastatin

In a 12-month randomized trial of 146 patients with hypercholesterolemia without known cardiovascular disease, atorvastatin 5 mg/day and pitavastatin 1 mg/day produced equal LDL-C reductions. However, the agents exerted opposite effects on insulin resistance: atorvastatin increased HOMA-IR by +26%, while pitavastatin decreased HOMA-IR by -13% (p<0.001) [1]. This bidirectional divergence in glycemic impact is a key differentiator.

insulin resistance HOMA-IR metabolic effects

Carotid Atherosclerosis Progression: Superior Attenuation Versus Atorvastatin

In the same 12-month head-to-head trial (n=146), pitavastatin 1 mg/day reduced mean carotid intima-media thickness (CIMT) by -4.9% from baseline, whereas atorvastatin 5 mg/day reduced CIMT by only -0.5% (p=0.020) [1]. This represents a near 10-fold greater effect on atherosclerosis progression despite equivalent LDL-C lowering.

atherosclerosis CIMT vascular protection

HDL Cholesterol Elevation: 9.0% Increase vs. 1.8% for Atorvastatin

A 6-month study in patients with stable coronary artery disease and dyslipidemia demonstrated that pitavastatin produced a significantly greater increase in serum HDL-C levels than atorvastatin [1]. The percentage change was 9.0% for pitavastatin versus 1.8% for atorvastatin (p<0.01).

HDL cholesterol lipid profile pleiotropic effects

Drug-Drug Interaction Potential: Minimal CYP450 Metabolism

Pitavastatin undergoes minimal metabolism by cytochrome P450 enzymes; it is not a substrate for CYP3A4 and is only slightly metabolized by CYP2C9, with CYP3A4 inhibitors having no effect on pitavastatin plasma concentrations [1]. In contrast, atorvastatin and simvastatin are primarily metabolized by CYP3A4, conferring a higher DDI risk with CYP3A4 inhibitors. A post-hoc analysis of the LIVES study (n=19,925) and European phase 3 program (n=2,396) confirmed a low incidence of clinically significant DDIs with pitavastatin even in polymedicated patients [2].

drug-drug interactions CYP450 polypharmacy

Evidence-Based Application Scenarios for Pitavastatin Sodium Procurement


Cardiovascular Prevention in HIV-Infected Populations

Pitavastatin is the only statin with a dedicated, large-scale phase 3 trial (REPRIEVE, n=7,769) demonstrating a 35-36% reduction in major adverse cardiovascular events (MACE) in HIV-infected individuals on antiretroviral therapy over a median follow-up of 5.1-5.6 years [7]. The trial was stopped early for efficacy, establishing pitavastatin as the evidence-based statin of choice for primary prevention in this population [8].

Long-Term Statin Therapy in Prediabetic or Metabolically Compromised Cohorts

For studies involving patients with metabolic syndrome, impaired glucose tolerance, or established type 2 diabetes, pitavastatin's neutral-to-favorable glycemic profile is a key selection criterion. Meta-analysis data show a 14-23% lower risk of new-onset diabetes compared to atorvastatin and rosuvastatin [7], and direct comparative data demonstrate opposite directional effects on HOMA-IR versus atorvastatin [8].

Polypharmacy Research and Drug-Drug Interaction Studies

In preclinical or clinical research where concomitant medications are required—particularly CYP3A4 inhibitors such as certain protease inhibitors, azole antifungals, or macrolide antibiotics—pitavastatin's minimal CYP metabolism offers a lower DDI risk profile [7]. This makes pitavastatin the preferred statin comparator or investigational agent in polypharmacy settings [8].

Atherosclerosis Regression and HDL Functionality Research

In studies focused on vascular imaging endpoints (e.g., CIMT) or HDL functionality, pitavastatin provides a differentiated tool. It has demonstrated superior CIMT regression compared to atorvastatin (-4.9% vs. -0.5%; p=0.020) [7] and significantly greater HDL-C elevation (9.0% vs. 1.8%; p<0.01) [8], making it ideal for investigating non-LDL-C-mediated atheroprotective mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitavastatin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.